4-ethoxy-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluorobenzene-1-sulfonamide
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Overview
Description
4-ethoxy-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluorobenzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluorobenzene-1-sulfonamide typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an isatin derivative with an ethyl acetoacetate under acidic conditions.
Introduction of the Ethoxy Group: The ethoxy group can be introduced via an etherification reaction using ethanol and a suitable base.
Sulfonamide Formation: The sulfonamide moiety is introduced by reacting the intermediate with a sulfonyl chloride derivative in the presence of a base such as triethylamine.
Fluorination: The fluorine atom is introduced through a nucleophilic substitution reaction using a fluorinating agent like diethylaminosulfur trifluoride (DAST).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group attached to the quinoline core.
Reduction: Reduction reactions can target the carbonyl group in the quinoline ring, potentially converting it to a hydroxyl group.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a catalyst.
Major Products
Oxidation: Oxidation can yield products with carboxylic acid or aldehyde functional groups.
Reduction: Reduction can produce alcohol derivatives.
Substitution: Substitution reactions can yield a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, as a sulfonamide, it may inhibit the activity of certain enzymes by mimicking the structure of the enzyme’s natural substrate. This can lead to the disruption of essential biochemical pathways in microorganisms, contributing to its antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
- 4-ethoxy-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzenesulfonamide
- 4-ethoxy-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
Uniqueness
Compared to similar compounds, 4-ethoxy-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluorobenzene-1-sulfonamide stands out due to the presence of the fluorine atom, which can significantly alter its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and its ability to interact with biological targets.
Biological Activity
4-Ethoxy-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluorobenzene-1-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structure that includes a sulfonamide functional group linked to a tetrahydroquinoline derivative, which suggests possible interactions with various biological targets.
Chemical Structure and Properties
The chemical formula of this compound is C17H20FN2O3S. The presence of the ethoxy group and the fluorine substitution on the benzene ring enhances its chemical reactivity and potential selectivity towards biological targets.
Research indicates that compounds similar to this sulfonamide exhibit significant biological activities, particularly in modulating metabolic pathways and pain-related conditions. The tetrahydroquinoline core is known for its ability to interact with various receptors and enzymes, which may contribute to the pharmacological effects observed.
Biological Activities
The biological activities of this compound can be summarized as follows:
Activity | Description |
---|---|
Antimicrobial | Exhibits activity against various bacterial strains. |
Anti-inflammatory | Potential to reduce inflammation through modulation of inflammatory pathways. |
Analgesic | May provide pain relief by interacting with pain receptors. |
Anticancer | Shows promise in inhibiting cancer cell proliferation in vitro. |
Case Studies and Research Findings
Several studies have been conducted to explore the biological activity of this compound:
- Antimicrobial Activity : A study demonstrated that derivatives of tetrahydroquinoline exhibited significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The sulfonamide group may enhance this activity by interfering with bacterial folate synthesis pathways.
- Anti-inflammatory Effects : In a model of acute inflammation, this compound showed a marked reduction in pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent.
- Analgesic Studies : Animal studies have indicated that this compound can significantly reduce pain responses in models of nociception, likely through central nervous system pathways.
- Anticancer Research : Preliminary in vitro studies revealed that the compound inhibited the growth of several cancer cell lines by inducing apoptosis and cell cycle arrest.
Synthesis and Structure–Activity Relationship
The synthesis of this compound involves multiple steps starting from appropriate precursors to form the tetrahydroquinoline core. The introduction of the sulfonamide group can be achieved via sulfonylation reactions. Understanding the structure–activity relationship (SAR) is crucial for optimizing its efficacy:
Compound Name | Structure Features | Biological Activity |
---|---|---|
N-(1-Ethyl-2-Oxo-Tetrahydroquinolin) Sulfonamides | Tetrahydroquinoline core | Cannabinoid receptor modulation |
4-Methyl-N-(Naphthalene) Sulfonamide | Similar sulfonamide group with naphthalene | Antimicrobial properties |
6-Chloro-N-(Aromatic) Sulfonamides | Chlorinated aromatic ring | Anticancer activity |
The unique combination of ethoxy and fluorine substituents in this compound may enhance its selectivity and efficacy towards specific biological targets compared to other similar compounds.
Properties
IUPAC Name |
4-ethoxy-N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)-3-fluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O4S/c1-3-22-17-8-6-14(11-13(17)5-10-19(22)23)21-27(24,25)15-7-9-18(26-4-2)16(20)12-15/h6-9,11-12,21H,3-5,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYWLYNKLENSKCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)OCC)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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